molecular formula C9H9ClO3 B14049497 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one

Cat. No.: B14049497
M. Wt: 200.62 g/mol
InChI Key: KLRKHDQHNPSGBA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(2,3-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-chloro-1-(2,3-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO3/c1-5(11)8(10)6-3-2-4-7(12)9(6)13/h2-4,8,12-13H,1H3

InChI Key

KLRKHDQHNPSGBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)O)O)Cl

Origin of Product

United States

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